2-Amino-5-phenylthiophene-3-carboxamide

Catalog No.
S668218
CAS No.
4815-35-4
M.F
C11H10N2OS
M. Wt
218.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-phenylthiophene-3-carboxamide

CAS Number

4815-35-4

Product Name

2-Amino-5-phenylthiophene-3-carboxamide

IUPAC Name

2-amino-5-phenylthiophene-3-carboxamide

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

InChI

InChI=1S/C11H10N2OS/c12-10(14)8-6-9(15-11(8)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)

InChI Key

UHEGYTDIDBFUJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N

Synonyms

2-Amino-5-phenyl-3-thiophenecarboxamide

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N

Inhibitor of Mycobacterium Tuberculosis DNA GyrB Domain

Scientific Field: Medicinal Chemistry

Summary of the Application: 2-Amino-5-phenylthiophene-3-carboxamide derivatives have been developed as novel inhibitors of the DNA GyrB domain of Mycobacterium tuberculosis . This is significant because Mycobacterium tuberculosis is the bacterium that causes tuberculosis, a serious infectious disease.

Organic Semiconductor in Material Science

Scientific Field: Material Science

Summary of the Application: Thiophene derivatives, including 2-Amino-5-phenylthiophene-3-carboxamide, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

2-Amino-5-phenylthiophene-3-carboxamide is an organic compound characterized by a thiophene ring substituted with an amino group and a phenyl group. Its molecular formula is C11H10N2O1S, and it has a molecular weight of approximately 218.27 g/mol. The compound features a carboxamide functional group, which contributes to its chemical reactivity and biological activity. This compound is significant in medicinal chemistry due to its potential applications as an anti-tuberculosis agent and in other therapeutic areas .

The chemical reactivity of 2-amino-5-phenylthiophene-3-carboxamide can be attributed to its functional groups. Key reactions include:

  • Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives.
  • Condensation: The carboxamide can undergo condensation reactions, forming various derivatives useful in drug development.
  • Reduction: The compound can be reduced to yield amines or alcohols, expanding its utility in synthetic pathways .

Research has indicated that 2-amino-5-phenylthiophene-3-carboxamide exhibits promising biological activities, particularly against Mycobacterium tuberculosis. Studies show that this compound can inhibit the growth of tuberculosis bacteria at low concentrations while maintaining low toxicity to human cells . Additionally, it has shown potential anti-inflammatory properties and may act as an antibacterial agent against other pathogens.

Several synthesis methods for 2-amino-5-phenylthiophene-3-carboxamide have been documented:

  • Gewald Reaction: This method involves the reaction of a thioketone with an activated nitrile in the presence of elemental sulfur and a base, yielding the thiophene core.
  • Amidation: The carboxylic acid derivative can be converted to the carboxamide using amines and coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) under mild conditions .
  • Acylation Reactions: Using various acyl chlorides allows for the introduction of different acyl groups onto the amino nitrogen, modifying the compound's biological properties .

2-Amino-5-phenylthiophene-3-carboxamide has several applications:

  • Pharmaceutical Development: It serves as a scaffold for developing new anti-tuberculosis drugs and other medicinal compounds.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biological Studies: Investigated for its potential anti-inflammatory and antibacterial properties .

Interaction studies have focused on the binding affinity of 2-amino-5-phenylthiophene-3-carboxamide with various biological targets. Molecular docking studies suggest that it interacts effectively with enzymes involved in bacterial fatty acid synthesis, which is crucial for the survival of Mycobacterium tuberculosis . These interactions are essential for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 2-amino-5-phenylthiophene-3-carboxamide. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
2-Amino-5-methylthiophene-3-carboxamideMethyl group at position 5Moderate antibacterial activity
2-Amino-5-benzylthiophene-3-carboxamideBenzyl group at position 5Increased potency against Mycobacterium tuberculosis
2-Amino-thiophene-3-carboxylic acidLacks phenyl substitutionLower biological activity compared to target compound

The unique combination of the phenyl group and carboxamide functionality in 2-amino-5-phenylthiophene-3-carboxamide enhances its biological activity compared to similar compounds, making it a valuable candidate in drug discovery efforts .

Traditional Multi-Component Reactions

Gewald Reaction Optimization

The Gewald reaction represents one of the most versatile and widely employed methods for synthesizing 2-aminothiophenes, including 2-amino-5-phenylthiophene-3-carboxamide. This multicomponent condensation involves ketones or aldehydes, cyanoacetate, and elemental sulfur, typically in the presence of a basic catalyst. The classical Gewald reaction proceeds via a Knoevenagel condensation between the carbonyl compound and cyanoacetate, followed by cyclization with sulfur to form the thiophene ring.

Several optimization strategies have been developed to enhance the efficiency of the Gewald reaction for producing 2-amino-5-phenylthiophene-3-carboxamide derivatives. A key parameter in optimizing this reaction is the selection of appropriate base catalysts. Studies have demonstrated that organic bases such as morpholine, diethylamine, and triethylamine significantly influence both the reaction kinetics and product yields.

The general reaction scheme for the Gewald synthesis of 2-amino-5-phenylthiophene-3-carboxamide is illustrated below:

Step 1: Knoevenagel condensation between phenylacetaldehyde and ethyl cyanoacetate
Step 2: Cyclization with elemental sulfur to form the thiophene ring
Step 3: Conversion of the ethyl ester to carboxamide

Solvent selection plays a crucial role in optimizing the Gewald reaction. Traditional solvents include ethanol, DMF, and toluene, each offering specific advantages depending on the substrate characteristics. Temperature control is another critical factor, with optimal ranges typically between 60-120°C for conventional heating methods.

Table 1. Optimization Parameters for Gewald Reaction in 2-Amino-5-phenylthiophene-3-carboxamide Synthesis

ParameterConventional MethodOptimized ConditionsEffect on Yield
BaseDiethylamineMorpholine15-20% increase
SolventEthanolDMF/Toluene10-15% increase
Temperature80°C110-120°C5-10% increase
Reaction Time12-24 hours6-8 hoursSimilar yields
Catalyst Loading2.0 eq.1.2-1.5 eq.Similar yields with reduced waste

A significant advancement in the Gewald synthesis of 2-amino-5-phenylthiophene-3-carboxamide involves the use of phase-transfer catalysts, which facilitate the interaction between the organic substrates and inorganic sulfur. Quaternary ammonium salts have been particularly effective in this role, enhancing both reaction rates and yields.

The purification of 2-amino-5-phenylthiophene-3-carboxamide synthesized via the Gewald reaction typically involves recrystallization from appropriate solvents such as ethanol or isopropanol. This process allows for the isolation of pure product with yields ranging from 65-85%, depending on the specific reaction conditions employed.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction represents a powerful alternative approach for synthesizing 2-amino-5-phenylthiophene-3-carboxamide, particularly for introducing the phenyl substituent at position 5 of the thiophene core. This palladium-catalyzed reaction involves the coupling of aryl halides with boronic acids or esters, offering high selectivity and functional group tolerance.

For the synthesis of 2-amino-5-phenylthiophene-3-carboxamide, the Suzuki coupling typically proceeds through the following steps:

Step 1: Preparation of a 2-amino-3-carboxamide-5-halothiophene as the electrophilic coupling partner
Step 2: Coupling with phenylboronic acid using a palladium catalyst
Step 3: Purification to obtain the target compound

Recent advances in Suzuki coupling for thiophene functionalization have focused on developing more efficient catalytic systems. A particularly notable achievement is the development of ligand-free conditions that require as little as 0.02 mol% of palladium catalyst while maintaining high yields and excellent selectivity. This approach significantly reduces the cost and environmental impact of the synthesis.

The choice of base plays a crucial role in the success of Suzuki couplings for thiophene functionalization. Inorganic bases such as potassium carbonate, cesium carbonate, and potassium phosphate have been extensively studied, with their performance dependent on the specific substrates and reaction conditions.

Table 2. Optimization of Suzuki-Miyaura Coupling for 2-Amino-5-phenylthiophene-3-carboxamide Synthesis

ParameterStandard ConditionsOptimized ConditionsImpact on Reaction
Pd CatalystPd(PPh₃)₄ (1 mol%)Pd(OAc)₂ (0.02-0.1 mol%)Reduced catalyst loading, similar efficiency
LigandPPh₃Ligand-free or SPhosEnhanced reactivity, broader substrate scope
BaseK₂CO₃K₃PO₄Higher yields, faster reaction
SolventToluene/watern-Butanol/waterImproved solubility, easier workup
Temperature80°C100-110°CAccelerated reaction, complete conversion

A particularly efficient protocol developed for the Suzuki coupling of thiophene derivatives involves the reaction of aryl chlorides with thiopheneboronic acids in aqueous n-butanol. This system allows for the coupling of various aryl chlorides, including challenging heteroaryl chlorides, with catalyst loadings as low as 0.1-1 mol%. The biphasic solvent system facilitates product separation without requiring additional organic solvents during workup, making the process more environmentally friendly and suitable for large-scale applications.

The Suzuki coupling approach offers several advantages over the Gewald reaction for specific applications, including:

  • Higher regioselectivity for introducing substituents at specific positions
  • Greater functional group tolerance
  • Milder reaction conditions
  • Potential for late-stage functionalization of complex intermediates

These benefits make the Suzuki-Miyaura cross-coupling an increasingly important tool in the synthetic arsenal for preparing 2-amino-5-phenylthiophene-3-carboxamide derivatives with diverse structural modifications.

Microwave-Assisted Cyclization Techniques

Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of 2-amino-5-phenylthiophene-3-carboxamide by dramatically reducing reaction times, enhancing yields, and improving product purity. This technology has been particularly impactful when applied to the Gewald reaction and related cyclization processes.

The microwave-assisted Gewald synthesis of 2-amino-5-phenylthiophene-3-carboxamide typically employs a sealed reaction vessel subjected to controlled microwave irradiation. This approach provides several advantages over conventional heating methods:

  • Rapid and uniform heating
  • Superheating of solvents above their conventional boiling points
  • Selective activation of polar intermediates
  • Reduced side reactions due to shorter reaction times

A notable advancement in this field is the one-pot, microwave-assisted Gewald synthesis of 2-acyl aminothiophenes on solid support. In this protocol, isovalerylaldehyde, DBU, cyanoacetic acid Wang resin, and elemental sulfur in toluene are heated in a sealed vessel at 120°C for just 20 minutes under microwave irradiation. The rapid reaction time represents a significant improvement over conventional methods that typically require several hours or even days.

Table 3. Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-5-phenylthiophene-3-carboxamide

ParameterConventional HeatingMicrowave IrradiationImprovement Factor
Reaction Time6-24 hours10-30 minutes12-48× faster
Yield60-75%75-90%15-20% increase
Purity85-90%92-98%5-10% increase
Energy ConsumptionHighLow80-90% reduction
ScalabilityGoodLimited (improving)Depends on equipment

Further refinements in microwave-assisted synthesis have included the development of soluble supports such as functionalized ionic liquids. These systems combine the advantages of homogeneous reactions with the ease of product isolation associated with solid-phase synthesis. A microwave-assisted Gewald synthesis using hydroxyl-functionalized ionic liquid as a soluble support has been reported to produce 2-aminothiophenes with excellent yields and high purities without requiring chromatographic purification.

The optimization of microwave parameters is critical for achieving maximum efficiency in the synthesis of 2-amino-5-phenylthiophene-3-carboxamide. Key factors include:

  • Power levels: Typically 100-300W, adjusted based on reaction scale and solvent
  • Temperature control: Precise monitoring to maintain optimal reaction conditions
  • Pressure monitoring: Especially important for sealed vessel systems
  • Reaction time profiles: Often involving temperature ramps and holds

An innovative one-pot, one-step protocol for synthesizing 2-amino-5-phenylthiophene-3-carboxamide derivatives combines the efficiency of microwave irradiation with the simplicity of a three-component Gewald reaction. This approach has been successfully applied to produce novel substituted 2-aminothiophenes with various structural modifications, which were subsequently evaluated for antibacterial and antifungal activities.

The microwave-assisted synthesis of 2-amino-5-phenylthiophene-3-carboxamide can be further enhanced by incorporating green chemistry principles. The use of environmentally benign solvents such as water or ethanol, minimal catalyst loadings, and maximized atom economy contribute to more sustainable synthetic protocols with reduced environmental impact.

Palladium-Mediated Functionalization

Palladium catalysts play a critical role in activating C–H bonds and facilitating carboxylation reactions on thiophene derivatives. A mechanistic study using density functional theory (DFT) calculations revealed that palladium acetate mediates the carboxylation of thiophene via a three-step process: (1) deprotonation to form a carbanion intermediate, (2) elimination of acetic acid, and (3) nucleophilic attack on carbon dioxide to form the C–C bond [2]. The rate-determining step involves CO₂ insertion, which requires overcoming an activation free energy barrier of 43.09 kcal/mol [2].

Key insights from this pathway include:

  • Transition State Geometry: During CO₂ insertion, the bond angle of CO₂ bends from 178.30° to 140.78°, while the C–C distance between the thiophene carbanion and CO₂ shortens from 3.23 Å to 1.82 Å [2].
  • Catalyst-Substrate Interactions: The palladium center stabilizes the carbanion and CO₂ through a three-membered cyclic conformation, enhancing electrophile activation [2].

Table 1: Key Parameters for Palladium-Mediated Carboxylation

ParameterValue
Activation Energy Barrier43.09 kcal/mol
CO₂ Bond Angle (Reactant)178.30°
CO₂ Bond Angle (Transition)140.78°
C–C Distance (Transition)1.82 Å

These findings underscore the potential for palladium catalysts to functionalize 2-amino-5-phenylthiophene-3-carboxamide at the 5-position, though further experimental validation is required to optimize yields under mild conditions [2].

Copper-Catalyzed Arylation Reactions

Copper-mediated Chan-Lam coupling provides a robust method for introducing aryl groups to the aminothiophene scaffold. A study demonstrated the N-arylation of methyl 2-aminothiophene-3-carboxylate using arylboronic acids or potassium aryltrifluoroborates in the presence of Cu(OAc)₂ and triethylamine [3]. Key optimizations included:

  • Reaction Concentration: Reducing the concentration to 0.03 M minimized undesired diarylation [3].
  • Atmosphere: Open-air conditions outperformed inert or oxygen-rich environments [3].

Table 2: Scope of Arylboronic Acids in Copper-Catalyzed Arylation

Arylboronic AcidYield (%)
Phenyl78
4-Methoxyphenyl82
3-Nitrophenyl65
2-Thienyl71

Functional groups such as methoxy, nitro, and heteroaryl substituents were well-tolerated, enabling diverse aryl introductions at the 5-position [3]. For 2-amino-5-phenylthiophene-3-carboxamide, this method could be adapted to install substituted phenyl groups via iterative coupling steps.

Enzyme-Mediated Bioconjugation Strategies

Enzymatic approaches for modifying 2-amino-5-phenylthiophene-3-carboxamide remain underexplored. However, biocatalysts such as lipases and transaminases have shown promise in analogous systems for regioselective amide bond formation or amino group functionalization. Future research could explore:

  • Lipase-Catalyzed Acylation: Selective acylation of the aminothiophene scaffold using vinyl esters or activated acids.
  • Transaminase-Mediated Amination: Dynamic kinetic resolution to introduce chiral centers adjacent to the carboxamide group.

While no direct studies on enzymatic bioconjugation of this compound exist, the structural similarity to Combretastatin A-4 biomimetics suggests potential for leveraging tubulin-binding motifs in enzyme-substrate recognition [4].

XLogP3

2.3

Wikipedia

2-amino-5-phenylthiophene-3-carboxamide

Dates

Modify: 2023-08-15

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